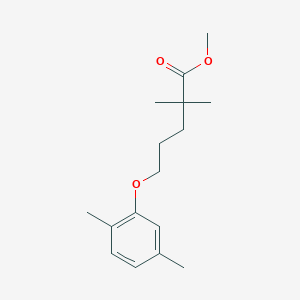
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Vue d'ensemble
Description
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is an organic compound that belongs to the class of esters. This compound is structurally characterized by a methyl ester group attached to a 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate backbone. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mécanisme D'action
Target of Action
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as Gemfibrozil, is a lipid-regulating agent . Its primary target is the peroxisome proliferator-activated receptor α (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, including the breakdown of fatty acids .
Mode of Action
This compound interacts with its target, PPARα, by serving as a ligand . This interaction activates PPARα, leading to the upregulation of genes involved in lipid metabolism . The activation of these genes results in the reduction of serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol .
Biochemical Pathways
The activation of PPARα by this compound affects several biochemical pathways. These include the β-oxidation pathway for the breakdown of fatty acids, the reverse cholesterol transport pathway for the removal of cholesterol from tissues, and the lipoprotein lipase pathway for the hydrolysis of triglycerides . The downstream effects of these pathway alterations contribute to the overall lipid-lowering effect of the compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound undergoes hydroxylation at the 5’-methyl and 4’ positions to form metabolites . It also undergoes O-glucuronidation, primarily mediated by UGT2B7, but also by UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B17 . These metabolic processes can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of serum triglyceride levels and an increase in HDL cholesterol . At the cellular level, the compound’s action results in the upregulation of genes involved in lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, exercise, and other medications can affect the compound’s lipid-lowering effect . Additionally, the compound’s stability can be influenced by storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of lipid-lowering agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid: The carboxylic acid analog of the compound.
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanol: The reduced form of the ester.
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide: The amide derivative.
Uniqueness
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ester group enhances its lipophilicity, making it more suitable for certain medicinal applications.
Propriétés
IUPAC Name |
methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQSETYDHFYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-25-9 | |
| Record name | Gemfibrozil methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149105259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEMFIBROZIL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DS4T7GUH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)
![1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2706052.png)
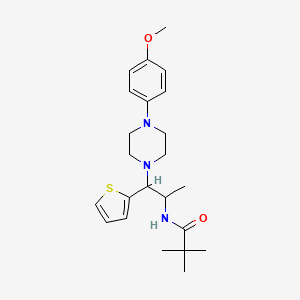
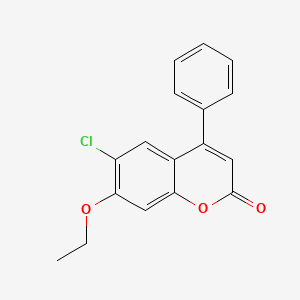
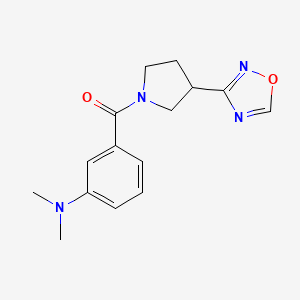
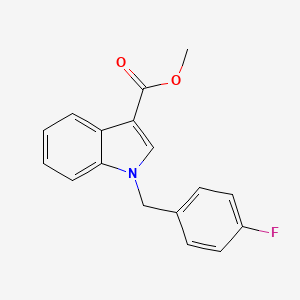
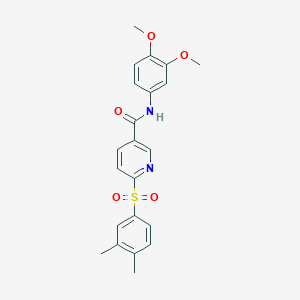
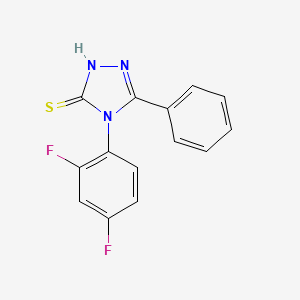
![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)
![5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2706063.png)
![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)
